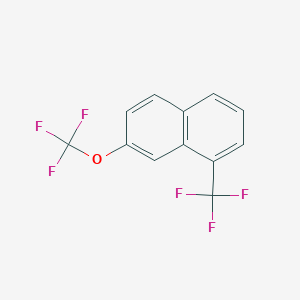
2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method involves the use of organometallic reagents or lithium dialkylamide-type bases followed by treatment with carbon dioxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the naphthalene ring are replaced by other groups. Common reagents and conditions used in these reactions include organometallic reagents, bases, and oxidizing or reducing agents
Scientific Research Applications
2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene has several scientific research applications:
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene involves its interaction with molecular targets and pathways within a given system. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene can be compared with other similar fluorinated compounds, such as:
2-(Trifluoromethyl)naphthalene: Lacks the trifluoromethoxy group, which may result in different chemical and physical properties.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but is based on a phenol structure rather than naphthalene.
Trifluoromethyl ketones: These compounds have a trifluoromethyl group attached to a ketone, offering different reactivity and applications
Biological Activity
2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of trifluoromethyl and trifluoromethoxy groups significantly influences its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C15H10F6O
- Molecular Weight : 300.24 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)OC(F)(F)F
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its structural components may facilitate binding through hydrophobic interactions and hydrogen bonding, enhancing its pharmacological efficacy.
Biological Activity
Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:
- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of cholinesterases, which are critical for neurotransmitter regulation. For instance, naphthalene derivatives are known to inhibit monoamine oxidase (MAO), impacting neurotransmitter metabolism .
- Antimicrobial Properties : Some naphthalene derivatives have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities, making it a candidate for further investigation in the treatment of inflammatory diseases .
Case Studies
- Cholinesterase Inhibition : A study exploring the inhibitory effects of various naphthalene derivatives found that compounds with trifluoromethyl substitutions showed enhanced inhibition of butyrylcholinesterase (BChE) compared to their non-substituted counterparts. This suggests that this compound could be a promising candidate for treating conditions like Alzheimer’s disease .
- Antimicrobial Activity : Another study evaluated the antimicrobial potential of fluorinated naphthalene derivatives, revealing that those with trifluoromethoxy groups exhibited significant activity against several bacterial strains, indicating their potential as new antimicrobial agents .
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of cholinesterases | |
| Antimicrobial | Activity against bacterial strains | |
| Anti-inflammatory | Potential reduction in inflammatory markers |
Structure-Activity Relationship (SAR)
The introduction of trifluoromethyl and trifluoromethoxy groups has been shown to enhance lipophilicity and metabolic stability, which are critical for improving bioavailability and efficacy in drug design. Understanding the SAR is essential for optimizing the pharmacological profile of this compound.
Properties
Molecular Formula |
C12H6F6O |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)10-3-1-2-7-4-5-8(6-9(7)10)19-12(16,17)18/h1-6H |
InChI Key |
OZNUYEWYXAOPGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















